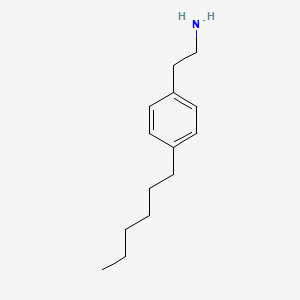
2-(4-Hexylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hexylphenyl)ethanamine is an organic compound that belongs to the class of amines It consists of a hexyl group attached to a phenyl ring, which is further connected to an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylphenyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 4-hexylbenzaldehyde with ammonia in the presence of a reducing agent. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Another method involves the reductive amination of 4-hexylacetophenone with ammonia and a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors with supported metal catalysts can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hexylphenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted amines, amides
Aplicaciones Científicas De Investigación
2-(4-Hexylphenyl)ethanamine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Hexylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-Hexylphenyl)ethanamine can be compared with other similar compounds, such as:
Phenethylamine: A simple amine with a phenyl ring and an ethylamine group.
4-Hexylbenzylamine: Similar to this compound but with a benzylamine group instead of an ethanamine group.
4-Hexylaniline: Aniline derivative with a hexyl group attached to the phenyl ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
2-(4-hexylphenyl)ethanamine |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15/h7-10H,2-6,11-12,15H2,1H3 |
Clave InChI |
GPEIEKRQHRLDTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



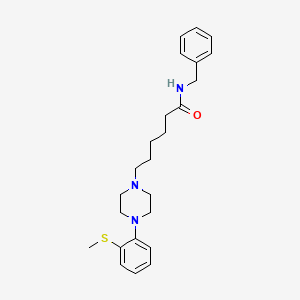

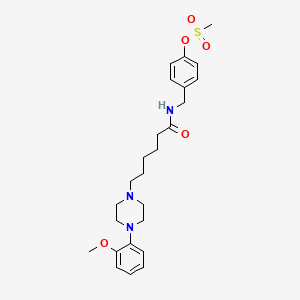
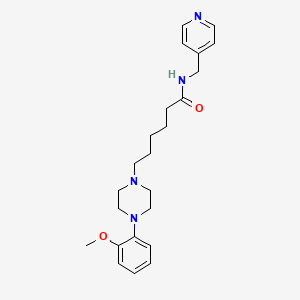
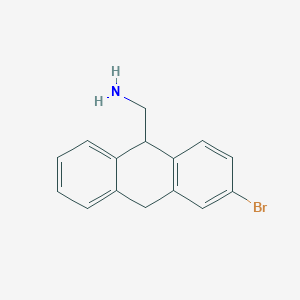
![N-(4-Cyanophenylmethyl)-4-[2-(1-methylethyl)phenyl]-1-piperazinehexanamide](/img/structure/B10792208.png)
![N-(4-Methanesulfonyloxyphenylmethyl)-4-[2-(1-methylethyl)phenyl]-1-piperazinehexanamide](/img/structure/B10792228.png)
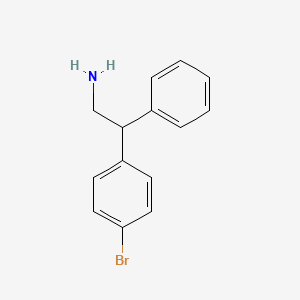
![(S)-N-(4-((2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)butyl)-2-naphthamide](/img/structure/B10792243.png)
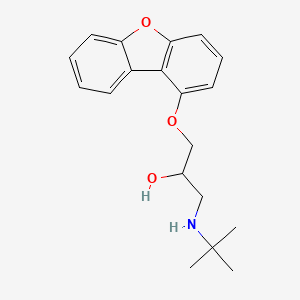
![(3R)-(+)-3-((Cyclopropylmethyl){[6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl]methyl}amino)-8-fluorochromane-5-carboxamide](/img/structure/B10792251.png)
![3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792255.png)
![3-{(Cyclopropylmethyl)[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792256.png)
